molecular formula C9H10BrNS B1223321 2-(4-Bromophenyl)thiazolidine CAS No. 67086-81-1

2-(4-Bromophenyl)thiazolidine

Cat. No.: B1223321
CAS No.: 67086-81-1
M. Wt: 244.15 g/mol
InChI Key: YHMUSIBVYIZADU-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)thiazolidine is a heterocyclic organic compound featuring a thiazolidine ring substituted with a 4-bromophenyl group. Thiazolidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Mechanism of Action

Target of Action

Thiazolidine derivatives, which include 2-(4-bromophenyl)thiazolidine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazolidine derivatives are known to interact with their targets, leading to changes at the molecular level that result in their observed biological activities . The thiazole ring, a component of thiazolidine, is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be part of the interaction with its targets.

Biochemical Pathways

Thiazolidine derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

A study on thiazolidine-2,4-dione derivatives showed that all the compounds were found to be drug-like, indicating favorable adme properties .

Result of Action

Thiazolidine derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

The solubility of thiazole, a component of thiazolidine, in water, alcohol, and ether, as well as its sparing solubility in organic solvents and dyes , may suggest that its action could be influenced by the solvent environment.

Biochemical Analysis

Biochemical Properties

2-(4-Bromophenyl)thiazolidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, it interacts with proteins involved in inflammatory responses, demonstrating anti-inflammatory effects . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby modulating their activity.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, leading to potential anticancer effects . It also affects the expression of genes related to oxidative stress and inflammation, thereby altering cellular responses to these conditions . Furthermore, this compound impacts cellular metabolism by interacting with metabolic enzymes, influencing the production and utilization of metabolic intermediates .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating cellular responses . Additionally, it can activate antioxidant enzymes, enhancing the cellular defense against oxidative stress . These interactions often result in changes in gene expression, further influencing cellular function and response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its biological activity over extended periods . Under specific conditions, it may undergo degradation, leading to a reduction in its efficacy . Long-term studies have also indicated that prolonged exposure to this compound can result in sustained modulation of cellular processes, including antioxidant and anti-inflammatory responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)thiazolidine typically involves the reaction of 4-bromobenzaldehyde with cysteamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives with different substituents.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    2-Phenylthiazolidine: Lacks the bromine substituent, leading to different biological activity.

    2-(4-Chlorophenyl)thiazolidine: Similar structure but with a chlorine substituent, which can alter its reactivity and biological properties.

    2-(4-Methylphenyl)thiazolidine: Contains a methyl group instead of bromine, affecting its chemical and biological behavior.

Uniqueness: 2-(4-Bromophenyl)thiazolidine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine substituent can enhance the compound’s ability to participate in halogen bonding, potentially increasing its efficacy in certain applications.

Properties

IUPAC Name

2-(4-bromophenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMUSIBVYIZADU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40902630
Record name 2-(4-Bromophenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40902630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815740
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

67086-81-1
Record name Thiazolidine, 2-(p-bromophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067086811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Bromophenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40902630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-bromobenzaldehyde (2.5 g, 13.5 mmol) in EtOH (15 ml) was added a solution of cysteamine HCl (0.5 g, 4.4 mmol) in water (5 ml) dropwise with stirring. The solution was then stirred at RT for 18 h before the bulk of the EtOH was removed by rotary evaporator. The residue was diluted with water (15 ml) and extracted with ether (3×20 ml) to remove excess aldehyde. The acidic aqueous layer was then basified with the slow addition of solid sodium carbonate (0.3 g) to give a heavy white precipitate, which was filtered and washed carefully with water (3×10 ml). The solid was dried in a vacuum desiccator to give 2-(4-bromophenyl)-1,3-thiazolane (4) as a white crystalline solid (0.73 g, 68%), mp 107° (lit. mp, 105-107°). 1H nmr (d6-dmso, 300 MHz) 2.4, br s, NH; 3.05-3.2, m, H4,4,5; 3.5-3.6, m, H5; 5.55, s, H2; 7.38, d (8.4 Hz), ArH; 7.47, d (8.4), ArH. ESI (+ve) MS m/z 287/285 (M+MeCN+H, 30%), 246/244 (M+H, 100).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)thiazolidine

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